Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl-
Overview
Description
Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl- is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and drug development. This compound is part of the imidazo[1,2-a]pyrazine family, known for its versatile scaffold that can be functionalized for various applications . The unique structure of this compound allows it to participate in a wide range of chemical reactions, making it a valuable building block in medicinal chemistry and other scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl- typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the cyclization of 2-aminopyridines with ketones under acidic conditions . Another approach involves the use of catalytic hydriodic acid as a redox mediator to facilitate the formation of the imidazo[1,2-a]pyrazine core .
Industrial Production Methods
Industrial production methods for this compound often employ scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated derivatives, amines, thiols.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazines, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: Utilized in the development of optoelectronic devices and sensors due to its luminescent properties.
Mechanism of Action
The mechanism of action of Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s ability to form π–π stacking interactions and hydrogen bonds plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyrazine
Uniqueness
Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl- stands out due to its unique substitution pattern and the ability to undergo a wide range of chemical reactions. Its versatility in synthetic applications and potential therapeutic benefits make it a compound of significant interest compared to its analogs .
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyrazin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-7(11)10-3-2-8-4-6(10)9-5/h2-4,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFUNLAUWYNNCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CN=CC2=N1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434053 | |
Record name | IMIDAZO[1,2-A]PYRAZIN-3(7H)-ONE, 2-METHYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19943-97-6 | |
Record name | IMIDAZO[1,2-A]PYRAZIN-3(7H)-ONE, 2-METHYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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